1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
Description
The compound 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine features a pyrazole core substituted with a 2,2-difluoroethyl group at the N1 position and a morpholine-4-carbonyl moiety at the C4 position. This structure combines fluorine’s metabolic stability with morpholine’s solubility-enhancing properties, making it a candidate for pharmaceutical applications, particularly kinase inhibition or enzyme modulation .
Properties
Molecular Formula |
C10H14F2N4O2 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14F2N4O2/c11-8(12)6-16-5-7(9(13)14-16)10(17)15-1-3-18-4-2-15/h5,8H,1-4,6H2,(H2,13,14) |
InChI Key |
PHLDOIMWFYCXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the Morpholin-4-ylcarbonyl Group: This step involves the reaction of the pyrazole intermediate with morpholine and a carbonylating agent, such as phosgene or a carbonyl chloride derivative, under controlled conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroethyl ketone derivative, while reduction could produce a difluoroethyl alcohol derivative.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl and morpholin-4-ylcarbonyl groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations
Key structural analogs differ in their substituents at the N1 and C4 positions (Table 1).
Table 1: Substituent Comparison of Pyrazole-3-amine Derivatives
| Compound Name | N1 Substituent | C4 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2,2-Difluoroethyl | Morpholin-4-ylcarbonyl | C₁₀H₁₃F₂N₄O₂* | 282.25* |
| 1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine | 2,2-Difluoroethyl | 3-Methylpiperidin-1-ylcarbonyl | C₁₂H₁₈F₂N₄O | 272.29 |
| 1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | 2,2-Difluoroethyl | Pyrrolidin-1-ylcarbonyl | C₁₀H₁₄F₂N₄O | 244.24 |
| 1-(2-Fluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine | 2-Fluoroethyl | Morpholin-4-ylcarbonyl | C₁₀H₁₄FN₄O₂* | 264.25* |
| 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | 2-(Morpholin-4-yl)ethyl | None (unsubstituted C4) | C₉H₁₆N₄O | 196.25 |
Physicochemical Properties
- Density and Boiling Points :
- The target compound’s analogs with bulkier substituents (e.g., 3-methylpiperidine) exhibit higher densities (~1.4–1.5 g/cm³) compared to morpholine derivatives, likely due to increased molecular packing efficiency .
- Boiling points for analogs range between 430–440°C, influenced by fluorine’s electronegativity and hydrogen-bonding capacity .
- Acidity (pKa) :
Fluorine Substitution
Carbonyl-Linked Heterocycles
- Morpholin-4-ylcarbonyl vs. Piperidinyl/Pyrrolidinyl :
- Morpholine’s oxygen atom increases polarity and water solubility, favoring interactions with polar enzyme active sites. Piperidine derivatives (e.g., ) may exhibit stronger basicity, altering binding affinities in targets like kinases .
- Pyrrolidine’s smaller ring size () could reduce steric hindrance, enabling tighter binding to compact active sites .
Case Study: Kinase Inhibitor Analogs
- describes a kinase inhibitor with a pyrazole-3-amine scaffold and imidazo[4,5-b]pyridine moiety. While structurally distinct, this highlights the pyrazole-3-amine core’s versatility in targeting ATP-binding pockets .
- The target compound’s morpholine group may mimic adenine’s hydrogen-bonding interactions in kinase inhibitors, similar to FDA-approved drugs like Gefitinib .
Biological Activity
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring, a morpholine moiety, and a difluoroethyl substituent. Its molecular formula is CHFNO and it has a molecular weight of approximately 252.24 g/mol.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, analogs of pyrazole derivatives have shown promising results in inhibiting CDK2, which is often overexpressed in various cancers .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- A related compound demonstrated sub-micromolar antiproliferative activity against multiple cancer cell lines with a GI50 ranging from 0.127 to 0.560 µM .
- Mechanistic studies revealed that these compounds could induce apoptosis and cell cycle arrest in ovarian cancer cells by inhibiting the phosphorylation of retinoblastoma protein .
| Compound | Target | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| 1 | CDK2 | 0.005 | A2780 | Apoptosis induction |
| 2 | CDK1 | 0.090 | A2780 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the core structure affect biological activity:
- Substituting the phenylsulfonamide moiety with pyrazole groups resulted in enhanced potency against CDK2 and improved antiproliferative effects .
- Methylation at specific positions led to decreased inhibitory activities, indicating the importance of the unmodified pyrazole ring for maintaining efficacy .
Case Studies
- In Vitro Studies : A series of pyrazole derivatives were tested for their ability to inhibit CDKs, revealing that certain modifications significantly increased their potency. The study highlighted that compounds with morpholine substitutions showed enhanced selectivity for CDK2 over other kinases .
- In Vivo Efficacy : In animal models, compounds similar to 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine displayed significant tumor growth inhibition compared to controls, further validating their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
